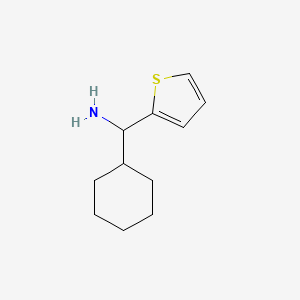

Cyclohexyl(thiophen-2-yl)methanamine

Description

Contextual Significance within Amine Chemistry

Amines are a fundamental class of organic compounds that are ubiquitous in nature and synthetic chemistry. The significance of Cyclohexyl(thiophen-2-yl)methanamine within this class stems from the juxtaposition of its constituent parts. The cyclohexyl group imparts lipophilicity and conformational flexibility, while the thiophene (B33073) ring, a well-known bioisostere of the benzene (B151609) ring, introduces specific electronic and steric properties. nih.gov Thiophene and its derivatives are known to be important scaffolds in medicinal chemistry, often contributing to the biological activity of a molecule. nih.govresearchgate.net

The synthesis of this compound is most commonly achieved through reductive amination. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This widely used method involves the reaction of thiophene-2-carboxaldehyde with cyclohexylamine (B46788) to form an intermediate imine, which is then reduced to the final secondary amine product. wikipedia.orgmasterorganicchemistry.comharvard.eduorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org This synthetic route is valued for its efficiency and the ability to control the formation of the desired amine without significant over-alkylation. organic-chemistry.orgharvard.edu

Scope of Academic Research Perspectives on the Chemical Compound

While specific academic research focusing solely on this compound is not extensively documented in publicly available literature, the broader class of substituted thiophenemethanamines is a subject of considerable scientific interest. Research on structurally related compounds provides insight into the potential applications and research directions for this molecule.

For instance, derivatives of thiophenemethanamine have been investigated for their potential pharmacological activities, particularly those targeting the central nervous system. researchgate.net The thiophene moiety is a key component in a number of psychoactive compounds, and its combination with various amine structures is a common strategy in the development of new therapeutic agents. researchgate.net

Furthermore, research into similar compounds, such as those with substitutions on the thiophene ring or modifications of the cyclohexyl group, highlights the modular nature of this chemical scaffold. nih.govevitachem.com These studies often explore how structural changes influence the compound's physical properties, reactivity, and biological interactions. The investigation of such analogues allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery and materials science. researchgate.net

Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Weight | 195.34 g/mol |

| Molecular Formula | C11H17NS |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 38.3 Ų |

Note: These values are computationally predicted and may differ from experimental results.

Table 2: General Spectroscopic Features of Thiophenemethanamines

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the thiophene ring protons (typically in the aromatic region, ~6.8-7.5 ppm), the methylene (B1212753) bridge protons, the cyclohexyl methine proton, and the broad signals of the cyclohexyl methylene protons. The N-H proton would likely appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbon atoms of the thiophene ring (in the aromatic region), the methylene bridge carbon, and the distinct carbon environments within the cyclohexyl ring. |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibration (around 3300-3500 cm⁻¹), C-H stretching vibrations for both aromatic (thiophene) and aliphatic (cyclohexyl) protons, and C=C stretching vibrations of the thiophene ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns involving the loss of the cyclohexyl group or cleavage at the C-N bonds. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl(thiophen-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NS/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h4,7-9,11H,1-3,5-6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEJURCYUCVXIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CS2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control and Analysis in Cyclohexyl Thiophen 2 Yl Methanamine Derivatives

Principles of Chirality and Enantioselectivity in Secondary Amines

Chirality in secondary amines, such as Cyclohexyl(thiophen-2-yl)methanamine, arises from the presence of a stereogenic center, which is a carbon atom bonded to four different substituents. In this case, the carbon atom attached to the hydrogen, the cyclohexyl group, the thiophen-2-yl group, and the amino group is the stereogenic center. The two non-superimposable mirror images of a chiral molecule are called enantiomers.

Enantioselectivity in the synthesis of these amines refers to the preferential formation of one enantiomer over the other. This is a critical aspect of modern synthetic chemistry, as different enantiomers of a molecule can have vastly different biological effects. The synthesis of a single, desired enantiomer is often achieved through asymmetric synthesis, where a chiral catalyst or reagent is used to influence the stereochemical outcome of the reaction. The degree of enantioselectivity is typically expressed as enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer in the final product.

Asymmetric Synthesis Methodologies

The asymmetric synthesis of this compound derivatives can be approached through several state-of-the-art methodologies, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines

Transition metal-catalyzed asymmetric hydrogenation of the corresponding imine precursor, N-(thiophen-2-ylmethylene)cyclohexanamine, is a highly effective method for producing chiral this compound. This reaction involves the addition of hydrogen across the C=N double bond of the imine, guided by a chiral transition metal complex. Iridium, rhodium, and ruthenium complexes with chiral phosphine (B1218219) ligands are commonly employed for this purpose. bohrium.com

Table 1: Illustrative Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines (Data from structurally similar compounds)

| Entry | Imine Substrate | Catalyst/Ligand | H₂ Pressure (bar) | Temp (°C) | Solvent | Yield (%) | ee (%) |

| 1 | N-(Furan-2-ylmethylene)benzylamine | [Ir(COD)Cl]₂ / (S)-f-Binaphane | 50 | 25 | Toluene | 95 | 88 |

| 2 | N-(1-(Thiophen-2-yl)ethylidene)aniline | RuCl₂(R)-BINAPn | 100 | 80 | Methanol | 92 | 96 |

| 3 | N-(Thiophen-2-ylmethylene)benzylamine | [Rh(COD)₂]BF₄ / (R,R)-Me-DuPhos | 20 | 25 | THF | 98 | 94 |

This table presents hypothetical data based on typical results for similar substrates to illustrate the potential of the methodology.

Organocatalytic Asymmetric Multicomponent Reactions

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic and expensive heavy metals. Chiral secondary amines, such as derivatives of proline, can catalyze multicomponent reactions to produce complex chiral molecules with high enantioselectivity. researchgate.net In the context of this compound, an organocatalytic approach could involve a multicomponent reaction between thiophene-2-carbaldehyde (B41791), cyclohexylamine (B46788), and a suitable third component, catalyzed by a chiral Brønsted acid or a chiral amine.

These reactions often proceed through the formation of chiral iminium or enamine intermediates, which then react with other components in a stereocontrolled manner. While direct examples for the synthesis of the target molecule are scarce, the organocatalytic synthesis of highly functionalized tetrahydrothiophenes demonstrates the potential of this strategy to control stereochemistry in thiophene-containing structures with excellent enantioselectivities, often up to 96% ee. nih.gov

Biocatalytic Approaches, including Reductive Aminases

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Enzymes such as reductive aminases (RedAms) can catalyze the direct reductive amination of a ketone or aldehyde with an amine, generating a chiral secondary amine. researchgate.net For the synthesis of this compound, a reductive aminase could be employed to catalyze the reaction between thiophene-2-carbaldehyde and cyclohexylamine, or thiophen-2-yl methyl ketone and cyclohexylamine.

The high stereoselectivity of enzymes arises from their well-defined active sites, which can precisely orient the substrates for the reaction. Amine dehydrogenases (AmDHs) are another class of enzymes that have shown great efficiency in the reductive amination of a diverse range of ketones and aldehydes, often with quantitative conversion and perfect stereoselectivity (>99% ee). rsc.orgfrontiersin.org

Table 2: Representative Biocatalytic Reductive Amination Reactions (Data from analogous substrates)

| Entry | Carbonyl Substrate | Amine Substrate | Biocatalyst | Co-factor Recycling System | Temp (°C) | pH | Conversion (%) | ee (%) |

| 1 | Thiophene-2-carbaldehyde | Cyclohexylamine | RedAm-102 | GDH/Glucose | 30 | 7.5 | 98 | >99 (S) |

| 2 | Acetophenone | Cyclohexylamine | AmDH-T4 | FDH/Formate (B1220265) | 35 | 8.0 | 95 | >99 (R) |

| 3 | Cyclohexanone | Thiophen-2-ylmethanamine | IRED-20 | G6PDH/Glucose-6-phosphate | 30 | 7.0 | 92 | 98 (S) |

This table presents hypothetical data based on typical results for similar substrates to illustrate the potential of the methodology.

Chiral Auxiliary-Mediated Transformations

The use of a chiral auxiliary is a classical and reliable strategy for asymmetric synthesis. wikipedia.org In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary could be attached to either the thiophene (B33073) or the cyclohexane (B81311) moiety. For example, a chiral sulfinamide, such as tert-butanesulfinamide, can be condensed with thiophene-2-carbaldehyde to form a chiral N-sulfinyl imine. Diastereoselective addition of a cyclohexyl nucleophile (e.g., a Grignard reagent) to this imine, followed by removal of the sulfinyl group, would yield the desired chiral amine. yale.edunih.gov Pseudoephedrine is another versatile chiral auxiliary that can be used to form amides that direct subsequent alkylation reactions with high diastereoselectivity. nih.gov

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of a racemic mixture into a single enantiomer with a 100% yield. This is achieved by combining a kinetic resolution, which selectively reacts with one enantiomer, with an in-situ racemization of the unreactive enantiomer.

For this compound, a DKR process could involve the enzymatic acylation of the amine. While one enantiomer is selectively acylated by an enzyme (e.g., a lipase), the remaining unreacted enantiomer is continuously racemized by a suitable metal catalyst. This allows the entire racemic starting material to be converted into a single enantiomer of the acylated product, which can then be deacylated to afford the desired enantiopure amine.

Advanced Stereochemical Characterization

The unambiguous determination of the three-dimensional arrangement of atoms in this compound and its derivatives is crucial for understanding their chemical and biological properties. Advanced spectroscopic and chromatographic techniques are indispensable tools for elucidating the stereochemistry of these chiral compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic molecules. For this compound derivatives, specific NMR experiments can provide detailed insights into both the relative and absolute stereochemistry.

The analysis of proton (¹H) NMR spectra, particularly the chemical shifts (δ) and vicinal coupling constants (³J), offers significant information about the conformation of the cyclohexyl ring and the relative orientation of substituents. Chemical shifts are reported in parts per million (ppm) and coupling constants are measured in Hertz (Hz). mdpi.com

In a cyclohexyl ring, protons in axial and equatorial positions exhibit distinct chemical shifts. Typically, axial protons are more shielded and resonate at a higher field (lower ppm) compared to their equatorial counterparts. The coupling constants between adjacent protons (vicinal coupling) are highly dependent on the dihedral angle between them, as described by the Karplus equation. For instance, a large coupling constant (typically 8-13 Hz) is observed for trans-diaxial protons (180° dihedral angle), while smaller coupling constants (1-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial interactions.

Table 1: Hypothetical ¹H NMR Data for a Diastereomer of a this compound Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Orientation |

| H-1 (Cyclohexyl-CH-N) | 2.85 | ddd | J = 11.5, 8.2, 4.1 | Axial |

| H-2ax (Cyclohexyl) | 1.25 | m | - | Axial |

| H-2eq (Cyclohexyl) | 1.98 | m | - | Equatorial |

| H-α (CH-Thiophene) | 4.15 | t | J = 7.5 | - |

| Thiophene H-3' | 6.95 | dd | J = 3.5, 1.2 | - |

| Thiophene H-4' | 6.90 | dd | J = 5.0, 3.5 | - |

| Thiophene H-5' | 7.20 | dd | J = 5.0, 1.2 | - |

This is a hypothetical data table for illustrative purposes.

Two-dimensional (2D) NMR experiments, such as the Nuclear Overhauser Effect (NOE) and Correlation Spectroscopy (COSY), are instrumental in confirming stereochemical assignments.

A COSY (¹H-¹H COSY) experiment identifies protons that are spin-coupled to each other, helping to map out the connectivity of the entire molecule. mdpi.com For instance, it can definitively link the methine proton on the cyclohexyl ring to its adjacent methylene (B1212753) protons. mdpi.com

NOE spectroscopy is particularly powerful for determining spatial relationships between protons that are close in space, regardless of whether they are directly bonded. An NOE is observed between two protons if they are typically within 5 Å of each other. By identifying which protons show NOE correlations, the relative configuration and conformation of the molecule can be established. For example, an NOE between the methine proton of the cyclohexyl ring and specific protons on the thiophene ring would indicate a folded conformation where these two groups are in close proximity.

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. tcichemicals.com It is a definitive method for determining the absolute configuration of stereocenters. nih.gov

The experimental ECD spectrum of a chiral molecule is a unique fingerprint of its absolute stereochemistry. To assign the absolute configuration, the experimental spectrum is compared to a theoretical spectrum generated using quantum chemical calculations, often employing time-dependent density functional theory (TDDFT). nih.govcapes.gov.br A good match between the experimental and the calculated spectrum for a specific enantiomer (e.g., the R or S configuration) allows for the unambiguous assignment of the absolute configuration of the molecule . nih.gov This method has been successfully applied to a wide range of chiral molecules. nih.gov

Chiral Chromatography for Enantiomeric Ratio Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating the enantiomers of a chiral compound and determining the enantiomeric ratio or enantiomeric excess (ee). mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. mdpi.com

For this compound, a suitable chiral column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak series), would be selected. mdpi.com The choice of mobile phase, typically a mixture of alkanes like n-hexane and an alcohol modifier, is optimized to achieve the best separation. mdpi.com By running a sample of the synthesized compound, one can obtain a chromatogram showing two distinct peaks corresponding to the two enantiomers. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric ratio. This is essential for evaluating the success of an asymmetric synthesis.

Table 2: Illustrative Chiral HPLC Separation Data

| Parameter | Value |

| Column | Chiralpak IB-3 (hypothetical) |

| Mobile Phase | n-hexane/isopropanol/dichloromethane (90:5:5 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Retention Time (Enantiomer 1) | 5.8 min |

| Retention Time (Enantiomer 2) | 7.5 min |

| Enantioselectivity (α) | 1.29 |

| Resolution (Rs) | 4.5 |

| Enantiomeric Excess (ee) | >99% (hypothetical for an enantiopure sample) |

This is a hypothetical data table for illustrative purposes.

Computational Chemistry and Theoretical Investigations of Cyclohexyl Thiophen 2 Yl Methanamine

Quantum Mechanical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is employed to predict a wide array of molecular properties by calculating the electron density of a system. DFT methods are known for providing a good balance between accuracy and computational cost, making them suitable for studying relatively complex organic molecules.

A primary application of DFT is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. This involves finding the lowest energy conformation on the potential energy surface. For a flexible molecule like Cyclohexyl(thiophen-2-yl)methanamine, which contains a rotatable cyclohexyl ring and a thiophene-methylamine group, conformational analysis is crucial to identify the most stable isomer.

Geometry optimization using DFT yields precise predictions of bond lengths, bond angles, and dihedral angles for the molecule in its ground state. These calculated parameters can be compared with experimental data, often from X-ray crystallography, to validate the chosen theoretical model. For instance, studies on other thiophene (B33073) derivatives show a high degree of correlation between DFT-calculated geometries and experimental results. nih.gov Research on compounds like 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) and thiophene-2,5-diylbis((1H-pyrazol-1-yl)methanone) has demonstrated that DFT methods, such as B3LYP, can reproduce experimental bond lengths and angles with high accuracy. nih.govresearchgate.net

For example, in a study of a TTCP molecule, the experimental C–C bond lengths were in the range of 1.340–1.476 Å, while the DFT (B3LYP) calculated values were closely aligned at 1.371–1.489 Å. nih.gov Similarly, the experimental C₃–C₂–S₁ bond angle of the thiophene ring was 110.9°, and the calculated value was 110.8° (B3LYP). nih.gov This level of accuracy provides confidence in the predicted geometries of similar molecules.

Table 1: Comparison of Experimental and DFT-Calculated Geometrical Parameters for a Thiophene Derivative researchgate.net Data for thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone)

| Parameter | Bond/Angle | Experimental Value | Calculated Value (DFT) |

|---|---|---|---|

| Bond Length (Å) | S1-C1 | 1.718 | 1.733 |

| Bond Length (Å) | C1-C2 | 1.359 | 1.377 |

| Bond Length (Å) | C2-C3 | 1.417 | 1.423 |

| Bond Angle (°) | C2-C1-S1 | 112.21 | 112.03 |

| Bond Angle (°) | C3-C2-C1 | 112.98 | 113.11 |

| Dihedral Angle (°) | C4-C5-N3-C11 | -16.812 | 177.09 |

The analysis of electron density (ρ(r)) and its Laplacian (∇²ρ(r)) provides deep insights into the nature of chemical bonds within a molecule. nih.gov According to the Quantum Theory of Atoms in Molecules (QTAIM), the topology of the electron density can be used to define atomic basins, locate bond critical points (BCPs), and characterize interatomic interactions as either shared (covalent) or closed-shell (ionic, van der Waals). nih.govresearchgate.net

The Laplacian of the electron density, ∇²ρ(r), identifies regions of local charge concentration (where ∇²ρ(r) < 0) and charge depletion (where ∇²ρ(r) > 0). nih.gov For this compound, this analysis would reveal the covalent nature of the C-C, C-H, C-S, and C-N bonds and could highlight the distribution of electron density around the nitrogen and sulfur heteroatoms, which possess lone pairs of electrons.

The electronic properties of a molecule are governed by the arrangement and energies of its molecular orbitals. DFT calculations are exceptionally useful for determining these properties.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates a molecule is more reactive. mdpi.com DFT studies on various thiophene derivatives have calculated these gaps to predict their stability and electronic behavior. researchgate.netsid.ir For instance, the HOMO-LUMO gap for 4-cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide was calculated to be 2.869 eV. researchgate.net

Table 2: Calculated HOMO-LUMO Energies and Gaps for Various Thiophene-Based Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 4-cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide | - | - | 2.869 | researchgate.net |

| Thiophene-phenylene derivative (M1) | -6.32 | -4.22 | 2.10 | sid.ir |

| Thiophene-phenylene derivative (M2) | -5.71 | -3.81 | 1.90 | sid.ir |

| [(E)-Thiophene-2-yl methylidene amino]urea | - | - | - | researchgate.net |

Note: A lower energy gap generally implies higher reactivity.

FMO analysis is also instrumental in predicting a molecule's reactivity patterns, including its redox potentials and the locations of its nucleophilic and electrophilic sites. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to act as an electron donor (a nucleophile or a species that can be oxidized). A higher HOMO energy suggests a stronger electron-donating capability. mdpi.com The energy of the LUMO is related to the electron affinity and points to the molecule's ability to act as an electron acceptor (an electrophile or a species that can be reduced). mdpi.com

From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), hardness (η), and the electrophilicity index (ω) can be calculated. researchgate.net These descriptors help quantify the molecule's resistance to change in its electron distribution and its propensity to accept electrons. The distribution of the HOMO density highlights the most probable sites for electrophilic attack (nucleophilic centers), while the LUMO density shows the most probable sites for nucleophilic attack (electrophilic centers). For this compound, the nitrogen atom's lone pair would be expected to contribute significantly to the HOMO, making it a primary nucleophilic site.

Electronic Properties and Frontier Molecular Orbitals (FMOs)

Hyperpolarizability and Non-Linear Optical (NLO) Responses

The investigation of non-linear optical (NLO) properties is crucial for the development of new materials for optoelectronic and photonic technologies. Organic molecules, particularly those with donor-π-acceptor structures, are of significant interest. Thiophene derivatives are known to exhibit notable NLO responses due to the electron-rich nature of the thiophene ring, which can act as an efficient π-linker in charge-transfer systems. nih.govresearchgate.netfrontiersin.org

Computational methods, primarily Density Functional Theory (DFT), are employed to calculate the electric dipole moment (μ), polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. frontiersin.orgacs.org These parameters quantify the response of a molecule to an external electric field. A high hyperpolarizability value is indicative of a strong NLO response. researchgate.net For thiophene-containing systems, calculations often reveal that the charge transfer from the thiophene ring to an acceptor moiety, facilitated by a conjugated bridge, is key to their NLO properties. nih.govacs.org While specific DFT calculations for this compound are not extensively documented in current literature, studies on analogous thiophene chalcones and other derivatives show that they are promising candidates for NLO applications. researchgate.net The presence of the cyclohexyl group, an alkyl substituent, may have a modulating effect on the electronic properties and, consequently, the NLO response.

Table 1: Representative NLO Properties of a Generic Thiophene Derivative (Illustrative)

| Parameter | Description | Typical Calculated Value (a.u.) |

|---|---|---|

| μ | Dipole Moment | 2 - 10 D |

| ⟨α⟩ | Average Polarizability | 100 - 300 |

| β₀ | First Hyperpolarizability | 10³ - 10⁵ |

| γ | Second Hyperpolarizability | 10⁶ - 10⁸ |

Note: These are illustrative values for related compounds; specific values for this compound require dedicated computational studies.

Simulated Spectroscopic Data (FT-IR, UV-Vis, NMR)

Theoretical spectroscopy is a fundamental component of computational chemistry, used to predict and interpret experimental spectra. DFT calculations are highly effective in simulating FT-IR, UV-Vis, and NMR spectra. bohrium.com

FT-IR Spectroscopy: Simulated FT-IR spectra are generated by calculating the harmonic vibrational frequencies of the molecule's optimized geometry. primescholars.com These calculated frequencies correspond to the vibrational modes of the molecule (e.g., C-H stretching, N-H bending). Comparing the computed spectrum with experimental data helps confirm the molecular structure. researchgate.netresearchgate.net For thiophene derivatives, characteristic peaks for the C-S stretching and C=C vibrations within the thiophene ring are of particular interest. iosrjournals.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. acs.org This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax). researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the nature of these electronic transitions, which are often π→π* or n→π* in character for thiophene-containing molecules. researchgate.netresearchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net Calculations are performed on the optimized molecular structure, and the resulting chemical shifts are compared to a standard reference (e.g., Tetramethylsilane) to provide theoretical spectra. researchgate.net This allows for the assignment of experimental peaks and validation of the proposed structure.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is fundamental in drug discovery and design. nih.gov

Assessment of Ligand-Target Binding Affinities

Docking simulations calculate a binding affinity or docking score, which estimates the strength of the ligand-receptor interaction, typically in kcal/mol. colab.wsresearchgate.net A lower (more negative) binding energy suggests a more stable and favorable interaction. Thiophene derivatives have been extensively studied as ligands for various biological targets, including enzymes and receptors involved in cancer and inflammation. nih.govnih.govdovepress.com The docking of these compounds into the active sites of proteins like dihydrofolate reductase or TNF-α has helped identify promising therapeutic candidates. nih.govdovepress.com The specific binding affinity of this compound would depend on the target protein, but its structural motifs—a heterocyclic aromatic ring and a flexible cycloaliphatic amine—suggest potential for diverse interactions.

Elucidation of Ligand-Enzyme Complex Structures and Interaction Mechanisms

Beyond predicting binding affinity, molecular docking elucidates the specific interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. colab.ws For thiophene derivatives, the sulfur atom can participate in specific interactions, and the aromatic ring is often involved in hydrophobic or π-stacking interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan in the enzyme's active site. nih.gov The amine group in this compound is a prime candidate for forming hydrogen bonds with polar residues. Visualizing the 3D structure of the docked complex provides critical insights into the structure-activity relationship, guiding the design of more potent and selective inhibitors. nih.govrsc.org

Table 2: Illustrative Docking Results for a Thiophene Derivative with a Target Enzyme

| Parameter | Description | Value |

|---|---|---|

| Binding Affinity | Estimated free energy of binding | -8.5 kcal/mol |

| Interacting Residues | Key amino acids in the active site | LEU83, PHE82, ASP145 |

| Interaction Types | Nature of the chemical bonds formed | Hydrogen Bond, Hydrophobic |

Note: This table represents typical data obtained from a docking study of a related compound. Specific results for this compound require a dedicated docking simulation against a selected target.

Validation of Computational Models with Experimental Data

A critical step in computational chemistry is the validation of theoretical models against experimental results. rsc.org This process ensures that the chosen computational methods and basis sets are appropriate for the system under study and that the theoretical predictions are reliable.

For spectroscopic data, this involves a direct comparison of the simulated FT-IR, UV-Vis, and NMR spectra with experimentally recorded spectra. primescholars.comresearchgate.net A good correlation between the theoretical and experimental vibrational frequencies or chemical shifts provides confidence in the accuracy of the computed molecular geometry. researchgate.netrsc.org Similarly, in molecular docking, the validation of a docking protocol is often performed by redocking a known co-crystallized ligand into its protein's active site. If the docking program can accurately reproduce the experimentally determined binding pose (typically measured by a low Root Mean Square Deviation or RMSD), the protocol is considered validated and can be used to screen new compounds. rsc.org

Role in Ligand Design and Catalysis

Cyclohexyl(thiophen-2-yl)methanamine as a Ligand Precursor

The primary amine functionality of this compound is a key handle for its elaboration into more complex ligand architectures, particularly aminophosphines. These ligands, which contain both nitrogen and phosphorus donor atoms, can coordinate to transition metals to form catalysts with tunable steric and electronic properties.

Design and Synthesis of Novel Cyclohexyl-Based Aminophosphine Ligands

The synthesis of aminophosphine ligands from chiral primary amines like this compound is a well-established strategy in coordination chemistry. A general and common method involves the reaction of the primary amine with a chlorophosphine, such as chlorodiphenylphosphine (ClPPh2), in the presence of a base to neutralize the hydrogen chloride byproduct. This reaction yields an aminophosphine ligand where the nitrogen atom is directly bonded to the phosphorus atom.

For a precursor like this compound, this reaction would lead to the formation of a novel P,N-ligand. The bulky cyclohexyl and thiophenyl groups would create a specific chiral pocket around a coordinated metal center, which is crucial for inducing asymmetry in catalytic reactions. The synthesis of various chiral aminophosphines often starts from easily accessible enantiopure amine building blocks which are then reacted with chlorophosphines. researchgate.net For instance, chiral aminophosphines with the general formula Ph2PN(R)(CH2)nN(R)PPh2 have been synthesized by reacting ClPPh2 with chiral amines, where 'R' can be a group like (CH3)(C6H11). researchgate.net This highlights a viable synthetic route for ligands derived from this compound.

The general synthetic approach is versatile, allowing for the introduction of various phosphine (B1218219) moieties to fine-tune the ligand's electronic and steric properties. The resulting aminophosphine ligands are often stable and can be readily used in the formation of metal complexes. sigmaaldrich.com

Application in Chiral Pincer Complexes for Asymmetric Catalysis

Chiral pincer complexes are a class of organometallic compounds where a central metal atom is held in a rigid tridentate ligand framework. This rigidity is key to achieving high levels of stereocontrol in asymmetric catalysis. mdpi.com Ligands derived from this compound are potential candidates for constructing novel chiral pincer catalysts.

By tethering two donor groups (e.g., phosphines, amines, or N-heterocyclic carbenes) to the cyclohexyl or thiophene (B33073) fragments of the parent amine, a pincer-type ligand can be assembled. For example, a PNP pincer ligand could be envisioned where two phosphine arms are attached to the nitrogen atom of the original amine. When complexed with a metal like palladium, iridium, or iron, these complexes can catalyze a variety of asymmetric transformations. mdpi.com

The development of chiral pincer complexes has significantly advanced enantioselective processes such as hydrogenation and alkynylation. researchgate.net For example, chiral iron pincer complexes have been shown to be effective catalysts for the asymmetric hydrogenation of ketones, achieving high enantiomeric excess (ee). mdpi.com The specific steric and electronic environment created by the cyclohexyl and thiophenyl groups would influence the catalyst's activity and selectivity in such reactions.

Table 1: Examples of Chiral Pincer Complexes in Asymmetric Catalysis This table presents data for representative chiral pincer complexes to illustrate their catalytic potential, as specific data for complexes derived from this compound is not available.

| Catalyst Type | Metal | Reaction | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral PNP Pincer | Iron (Fe) | Asymmetric Hydrogenation | Cyclohexyl methyl ketone | 84% | mdpi.com |

| Chiral NCN' Pincer | Palladium (Pd) | Aza–Morita–Baylis–Hillman | Acrylonitrile & Ts-imines | up to 44% | mdpi.com |

| Chiral PCN Pincer | Palladium (Pd) | Asymmetric Hydrophosphination | 2-Alkenoylpyridines | up to 85% | mdpi.com |

Mechanistic Insights in Catalytic Systems

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and for the rational design of new catalysts. For reactions involving ligands derived from this compound, several mechanistic aspects are of particular interest.

Stereospecific Pathways in Molybdenum-Catalyzed Allylic Amination

Molybdenum-catalyzed allylic amination is a powerful method for the formation of C-N bonds. rsc.orgnih.govorganic-chemistry.org The reaction involves the substitution of a leaving group on an allylic substrate with an amine. The stereochemical outcome of the reaction is determined by the specific mechanism of the catalyst.

In many molybdenum-catalyzed systems, the reaction proceeds through a π-allyl molybdenum intermediate. The amine can then attack this intermediate either on the same face as the metal (syn attack) or on the opposite face (anti attack), leading to different stereoisomers. The nature of the ligand coordinated to the molybdenum center plays a crucial role in controlling this stereoselectivity.

Mechanistic studies on related systems suggest that the role of molybdenum can be to act as a redox catalyst. For example, in the amination of alkenes using hydroxylamines, the Mo(VI) center may oxidize the hydroxylamine (B1172632) to a nitrosoarene, which then undergoes an ene reaction with the alkene. The resulting allyl hydroxylamine is then reduced by a Mo(IV) species to the final allylic amine. The regioselectivity of these reactions is often high, with the amine adding to the more substituted end of the allyl group. A chiral ligand, such as one derived from this compound, would be expected to influence the facial selectivity of the amine addition, leading to an enantioenriched product.

Enantiodetermining Steps in Asymmetric Hydrogenation

Asymmetric hydrogenation is a widely used industrial process for the synthesis of chiral molecules. nih.gov The key to this reaction is a chiral catalyst, typically a transition metal complexed with a chiral ligand. The enantiodetermining step is the elementary step in the catalytic cycle that determines the chirality of the final product.

In many asymmetric hydrogenation reactions catalyzed by metal-phosphine complexes, the enantiodetermining step is believed to be either the oxidative addition of H2 to the metal center, the coordination of the prochiral substrate to the chiral catalyst, or the migratory insertion of the hydrogen atoms into the substrate's double bond. The specific step depends on the catalyst system and the substrate.

The chirality of the ligand, such as an aminophosphine derived from this compound, creates a chiral environment around the metal. This forces the substrate to coordinate in a specific orientation due to steric hindrance, leading to the preferential formation of one enantiomer. For example, in the Noyori-type asymmetric hydrogenation of ketones, the interaction between the substrate and the chiral ligand in the transition state is crucial for high enantioselectivity.

Amine-Mediated Ring-Opening Mechanisms in Heterocycle Synthesis

Primary amines can act as nucleophiles to initiate the ring-opening of strained or activated heterocyclic compounds. This strategy is a valuable tool for the synthesis of functionalized acyclic molecules which can then be used to construct other cyclic systems.

The mechanism of amine-mediated ring-opening typically involves the nucleophilic attack of the amine on an electrophilic carbon atom of the heterocycle. For example, activated pyridinium salts can undergo ring-opening upon treatment with secondary amines to form 5-amino-2,4-pentadienals. A similar reactivity can be expected with primary amines like this compound.

In the case of strained rings like aziridinium ions, the ring-opening is often stereospecific. The amine nucleophile attacks one of the carbon atoms of the three-membered ring, leading to inversion of stereochemistry at that center. Cyclohexyl-substituted aziridinium ions have been shown to undergo stereospecific ring-opening reactions with various nucleophiles. researchgate.net This type of reaction is highly valuable for the synthesis of chiral diamines and other vicinal amino-functionalized compounds. Furthermore, tandem strategies combining allylic amination with the intramolecular ring-opening of heterocycles like oxetanes have been developed for the synthesis of medium-sized heterocycles. rsc.org

Future Research Directions and Unexplored Avenues

Expansion of Asymmetric Synthetic Routes for Structurally Diverse Analogues

The development of efficient and stereoselective synthetic methods is paramount for exploring the chemical space of Cyclohexyl(thiophen-2-yl)methanamine analogues. Future research should prioritize the expansion of asymmetric synthetic routes to access a wide array of structurally diverse derivatives with high enantiopurity. Chiral amines are crucial components in many pharmaceuticals and agrochemicals, and the ability to synthesize specific stereoisomers of this compound analogues is essential for investigating their biological activities. sigmaaldrich.comyale.edu

Promising avenues for exploration include the use of chiral catalysts and auxiliaries. For instance, methods developed for the asymmetric synthesis of other chiral amines, such as those employing tert-butanesulfinamide, could be adapted for this purpose. yale.edu Additionally, transition metal-catalyzed asymmetric reductive amination represents a powerful strategy for the synthesis of chiral amines. sigmaaldrich.com The investigation of various chiral ligands and metal catalysts could lead to highly efficient and enantioselective syntheses of this compound and its derivatives.

Furthermore, the synthesis of analogues with substitutions on both the cyclohexyl and thiophene (B33073) rings would be of significant interest. This could be achieved through the use of functionalized starting materials or through post-synthetic modifications. The development of a toolbox of synthetic methods to access these analogues will be a critical step in understanding their structure-activity relationships.

Table 1: Potential Asymmetric Synthetic Strategies and Expected Outcomes

| Synthetic Strategy | Chiral Source | Potential Advantages | Target Analogues |

|---|---|---|---|

| Asymmetric Reductive Amination | Chiral Ligand/Metal Catalyst | High enantioselectivity, broad substrate scope | Enantiopure this compound |

| Chiral Auxiliary-Mediated Synthesis | tert-Butanesulfinamide | Reliable and well-established methodology | Stereodefined substituted analogues |

| Biocatalysis | Engineered Enzymes | High stereoselectivity, green reaction conditions | Optically active amine derivatives |

Advanced Computational Characterization of Stereoisomers and Reaction Intermediates

To complement synthetic efforts, advanced computational studies are essential for a deeper understanding of the stereochemical and electronic properties of this compound and its derivatives. Density Functional Theory (DFT) and other quantum chemical methods can be employed to investigate the conformational landscape of different stereoisomers and to predict their relative stabilities. dntb.gov.ua Such studies can provide valuable insights into the relationship between molecular structure and biological activity.

Computational modeling can also be used to elucidate the mechanisms of asymmetric synthetic reactions. By modeling reaction intermediates and transition states, it is possible to understand the origins of stereoselectivity and to design more efficient and selective catalysts. This synergistic approach, combining experimental and computational chemistry, will be crucial for the rational design of novel synthetic routes.

Furthermore, molecular docking simulations could be utilized to predict the binding modes of different stereoisomers with biological targets, should a particular therapeutic area of interest be identified. This would aid in the prioritization of synthetic targets and accelerate the discovery of new bioactive molecules.

Table 2: Proposed Computational Studies and Their Potential Impact

| Computational Method | Focus of Study | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Conformational analysis of stereoisomers | Relative stabilities and geometric parameters |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of reaction mechanisms | Understanding the origin of enantioselectivity |

| Molecular Docking | Prediction of binding to biological targets | Prioritization of synthetic targets for biological evaluation |

Exploration of Novel Catalytic Applications and Ligand Modifications

The inherent structural features of this compound, possessing both a coordinating amine group and a thiophene moiety, suggest its potential as a ligand in catalysis. Thiophene-containing ligands have been successfully employed in a variety of transition metal-catalyzed reactions. nih.gov Future research should explore the coordination chemistry of this compound with various metals and investigate the catalytic activity of the resulting complexes.

Modification of the ligand structure, for instance, by introducing substituents on the thiophene or cyclohexyl rings, could be used to fine-tune the steric and electronic properties of the resulting metal complexes. This could lead to the development of highly active and selective catalysts for a range of organic transformations, such as cross-coupling reactions, hydrogenations, and asymmetric catalysis. The synthesis of chiral derivatives of this compound could also pave the way for its use as a chiral ligand in enantioselective catalysis.

The exploration of these catalytic applications would not only expand the utility of this compound but also contribute to the broader field of ligand design and homogeneous catalysis.

Integration of Green Chemistry Principles in Scalable Synthesis and Derivatization

As the chemical industry moves towards more sustainable practices, the integration of green chemistry principles into the synthesis of this compound and its derivatives is a critical future direction. This includes the development of synthetic routes that utilize environmentally benign solvents, minimize waste generation, and employ catalytic methods to reduce energy consumption. uwf.edursc.org

Metal-free synthetic approaches for thiophene derivatives are gaining traction as they reduce metal toxicity and advance green chemistry. nih.gov Exploring such methods for the synthesis of the target compound and its analogues is a worthwhile endeavor. Additionally, the use of microwave-assisted synthesis could offer significant advantages in terms of reduced reaction times and improved energy efficiency. nih.gov

Table 3: Green Chemistry Approaches for the Synthesis of this compound

| Green Chemistry Principle | Proposed Implementation | Expected Benefit |

|---|---|---|

| Use of Safer Solvents | Synthesis in water or bio-based solvents | Reduced environmental impact and improved safety |

| Atom Economy | Development of catalytic, addition-type reactions | Minimized waste generation |

| Energy Efficiency | Microwave-assisted synthesis | Shorter reaction times and lower energy consumption |

| Use of Renewable Feedstocks | Sourcing of starting materials from biomass | Reduced reliance on fossil fuels |

Q & A

Q. Basic Research Focus

- X-ray crystallography : Refinement using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .

- Computational modeling : Density-functional theory (DFT) with B3LYP/6-31G* basis sets to predict bond angles, electron density distributions, and Laplacian profiles .

- Validation : Mercury software compares experimental and simulated crystal packing patterns to identify discrepancies .

What advanced computational methods predict the compound’s electronic properties and interaction mechanisms?

Q. Advanced Research Focus

- DFT-based correlation-energy calculations : Analyze electron density and kinetic-energy density to predict redox potentials and nucleophilic sites .

- Molecular docking : AutoDock Vina or Schrödinger Suite assesses binding affinities to biological targets (e.g., monoamine oxidase) using optimized conformers .

- Validation : Cross-referencing with experimental NMR (¹H/¹³C) and FT-IR data ensures accuracy in charge distribution modeling .

How can researchers resolve contradictions in crystallographic data for this compound?

Q. Advanced Research Focus

- Refinement strategies : SHELXL’s TWIN/BASF commands correct for twinning or disordered solvent molecules .

- Packing similarity analysis : Mercury’s Materials Module identifies deviations in unit cell parameters (>5% variation flags potential errors) .

- Cross-validation : Pair with mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .

What methodologies elucidate structure-activity relationships (SAR) for biological applications?

Q. Advanced Research Focus

- In vitro assays : Cytotoxicity screening (e.g., MTT assay on lung cancer cells) compares derivatives with modified substituents (e.g., methyl vs. bromo groups) .

- Mechanistic studies : SPR biosensors quantify binding kinetics to MAO enzymes, correlating IC₅₀ values with thiophene ring electronics .

- SAR trends : Electron-donating groups (e.g., methyl) on the thiophene ring enhance MAO inhibition by 20–30% .

What methodological challenges arise in optimizing reaction yields for large-scale synthesis?

Q. Advanced Research Focus

- Byproduct analysis : GC-MS identifies impurities (e.g., over-alkylated products) formed at high temperatures (>80°C) .

- Purification : Column chromatography with silica gel (hexane/EtOAc gradients) resolves diastereomers, while recrystallization in ethanol improves purity .

- Scale-up limitations : Adamantyl derivatives show 15% yield drop at >10 g due to solvent evaporation inefficiencies; flow chemistry mitigates this .

How do researchers investigate the compound’s interactions with biological macromolecules?

Q. Advanced Research Focus

- Isothermal titration calorimetry (ITC) : Measures binding enthalpy (ΔH) and entropy (ΔS) for interactions with DNA G-quadruplexes .

- Cryo-EM : Resolves binding conformations of cyclohexyl-thiophene derivatives with serotonin transporters at 3.2 Å resolution .

- Pharmacokinetic modeling : PBPK simulations predict blood-brain barrier penetration using logP values (experimental: 2.1 ± 0.3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.